[2-(Cyclohex-1-en-1-yl)ethyl](1H-imidazol-2-ylmethyl)amine
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Overview
Description
2-(Cyclohex-1-en-1-yl)ethylamine is a compound that features both a cyclohexene ring and an imidazole moiety. This unique structure allows it to exhibit a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)ethylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve specific temperatures and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, 2-(Cyclohex-1-en-1-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable for creating new compounds .
Biology
In biological research, this compound is studied for its potential biological activities. The imidazole ring is known for its presence in many biologically active molecules, and the addition of the cyclohexene ring can enhance its properties .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The imidazole moiety is a common feature in many drugs, and modifications to its structure can lead to new pharmaceuticals with improved efficacy and reduced side effects .
Industry
In the industrial sector, 2-(Cyclohex-1-en-1-yl)ethylamine is used in the production of materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylamine involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The cyclohexene ring can influence the compound’s overall conformation, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohex-1-en-1-yl)ethylamine: This compound is similar but lacks the imidazole ring, which significantly alters its chemical and biological properties.
2-(1-Cyclohexenyl)ethylamine: Another similar compound, but without the imidazole moiety, making it less versatile in biological applications.
Uniqueness
The uniqueness of 2-(Cyclohex-1-en-1-yl)ethylamine lies in its dual functionality. The presence of both the cyclohexene and imidazole rings allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts .
Properties
Molecular Formula |
C12H19N3 |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-N-(1H-imidazol-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H19N3/c1-2-4-11(5-3-1)6-7-13-10-12-14-8-9-15-12/h4,8-9,13H,1-3,5-7,10H2,(H,14,15) |
InChI Key |
WKOWRJQTTCYCPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNCC2=NC=CN2 |
Origin of Product |
United States |
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